(2S)-({2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}amino)(phenyl)ethanoic acid
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Overview
Description
2-[2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)PROPANAMIDO]-2-PHENYLACETIC ACID is a complex organic compound with a unique structure that includes a chromen ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)PROPANAMIDO]-2-PHENYLACETIC ACID typically involves multiple steps. One common approach is to start with the chromen ring precursor, which undergoes a series of reactions to introduce the necessary functional groups. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-[2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)PROPANAMIDO]-2-PHENYLACETIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the chromen ring or other parts of the molecule.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction can produce more saturated derivatives .
Scientific Research Applications
2-[2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)PROPANAMIDO]-2-PHENYLACETIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 2-[2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)PROPANAMIDO]-2-PHENYLACETIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to changes in cellular function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-({3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl}oxy)acetic acid
- methyl 2-({4-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)acetate
Uniqueness
What sets 2-[2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)PROPANAMIDO]-2-PHENYLACETIC ACID apart from similar compounds is its specific combination of functional groups and the unique structure of the chromen ring.
Properties
Molecular Formula |
C25H25NO6 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
(2S)-2-[2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanoylamino]-2-phenylacetic acid |
InChI |
InChI=1S/C25H25NO6/c1-14-20(13-12-18-17-10-6-7-11-19(17)25(30)32-22(14)18)31-15(2)23(27)26-21(24(28)29)16-8-4-3-5-9-16/h3-5,8-9,12-13,15,21H,6-7,10-11H2,1-2H3,(H,26,27)(H,28,29)/t15?,21-/m0/s1 |
InChI Key |
JUZNJLMPVMZQFK-FXMQYSIJSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC(C)C(=O)N[C@@H](C4=CC=CC=C4)C(=O)O |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC(C)C(=O)NC(C4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
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